AGN 196996

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

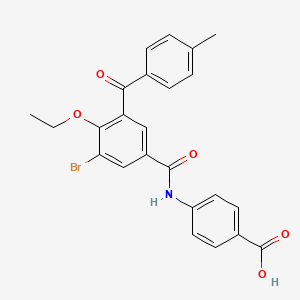

4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO5/c1-3-31-22-19(21(27)15-6-4-14(2)5-7-15)12-17(13-20(22)25)23(28)26-18-10-8-16(9-11-18)24(29)30/h4-13H,3H2,1-2H3,(H,26,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXGZOGQGUTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AGN 196996

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of AGN 196996 Action: A Selective RARα Antagonist

This compound is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that plays a pivotal role in cell differentiation, proliferation, and apoptosis. Its mechanism of action is centered on the competitive inhibition of RARα, thereby modulating the transcription of specific target genes. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity, with a focus on its effects in prostate cancer models.

Binding Affinity and Selectivity

The defining characteristic of this compound is its remarkable selectivity for RARα over the other RAR isotypes, RARβ and RARγ. This selectivity is quantified by its inhibitory constant (Ki), a measure of binding affinity.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| RARα | 2 |

| RARβ | 1087 |

| RARγ | 8523 |

Table 1: Competitive Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes. This table clearly demonstrates the high affinity and selectivity of this compound for the RARα isoform.

This high degree of selectivity minimizes off-target effects, making this compound a precise tool for probing the specific functions of RARα.

Functional Antagonism and Inhibition of Gene Transcription

This compound functions as a pure antagonist. It does not possess any intrinsic agonist activity, meaning it does not activate the RARα receptor. Instead, it competitively binds to the ligand-binding pocket of RARα, effectively blocking the binding of natural agonists like all-trans retinoic acid (ATRA). This blockade prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of gene transcription. Consequently, this compound inhibits the transcriptional activity of genes regulated by RARα.

Signaling Pathway of this compound-Mediated RARα Antagonism

The canonical signaling pathway of retinoic acid involves the binding of an agonist to the RAR/RXR heterodimer, leading to the recruitment of co-activators and subsequent gene transcription. This compound disrupts this pathway at a critical juncture.

Figure 1: this compound Mechanism of Action on the RARα Signaling Pathway.

As depicted, in the absence of an agonist, the RARα/RXR heterodimer is often bound to RAREs in the promoter regions of target genes, complexed with co-repressors to silence gene expression. The introduction of an agonist like ATRA leads to the dissociation of co-repressors and the recruitment of co-activators, initiating transcription. This compound, by blocking agonist binding, maintains the repressive state of the RARα/RXR complex, preventing the transcription of genes that are essential for cell proliferation and survival. A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21waf1, which is upregulated following RARα antagonism, leading to cell cycle arrest and apoptosis.

Cellular Effects in Prostate Cancer

In prostate cancer cell lines, the antagonistic action of this compound on RARα translates into significant anti-proliferative and pro-apoptotic effects.

Inhibition of Prostate Cancer Cell Growth

This compound has been demonstrated to be a potent inhibitor of the growth of various prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-insensitive (PC3, DU-145) lines.

| Cell Line | IC50 (nM) for Growth Inhibition |

| LNCaP | ~200 |

| PC3 | Not explicitly stated for this compound, but a related RARα antagonist showed an IC50 of ~200 nM. |

| DU-145 | Not explicitly stated for this compound, but a related RARα antagonist showed an IC50 of ~200 nM. |

Table 2: Growth Inhibition of Prostate Cancer Cell Lines by an RARα Antagonist (AGN194301, a compound with a similar profile to this compound).[1] The data indicates that RARα antagonism effectively curtails the growth of prostate cancer cells.

Induction of Cell Cycle Arrest and Apoptosis

The growth inhibitory effects of RARα antagonism are, at least in part, attributable to the induction of cell cycle arrest at the G1 phase.[2] This is consistent with the observed upregulation of p21waf1, a critical regulator of the G1/S transition.[2] Prolonged exposure to RARα antagonists ultimately leads to the induction of apoptosis, or programmed cell death, in these cancer cells.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the different RAR subtypes.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins (e.g., from baculovirus-infected insect cells)

-

[3H]-all-trans retinoic acid (Radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., TEGD buffer: 20 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of [3H]-ATRA (typically at or below its Kd), and varying concentrations of this compound.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

To determine non-specific binding, include control wells with a large excess of unlabeled ATRA.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for the Competitive Radioligand Binding Assay.

RARα Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is used to determine the functional antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced transactivation of a reporter gene under the control of a retinoic acid response element (RARE).

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293)

-

Expression vector for human RARα

-

Reporter plasmid containing a luciferase gene downstream of a promoter with one or more RAREs (e.g., pGL3-RARE-Luc)

-

Control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

RAR agonist (e.g., all-trans retinoic acid - ATRA)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the RARα expression vector, the RARE-luciferase reporter plasmid, and the control plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

Treat the cells with a fixed concentration of the RAR agonist (ATRA, typically at its EC50) in the presence of varying concentrations of this compound.

-

Include control wells with vehicle (DMSO), agonist alone, and antagonist alone.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

Figure 3: Workflow for the RARα Transactivation Assay.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

Objective: To determine the IC50 value for the growth inhibitory effect of this compound on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC3, DU-145)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a low density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Include vehicle-treated control wells.

-

Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 3-5 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the biological roles of RARα. Its mechanism of action, characterized by high-affinity binding and potent functional antagonism of RARα, leads to the inhibition of gene transcription, resulting in cell cycle arrest and apoptosis in prostate cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this compound and the broader field of retinoid receptor signaling in cancer and other diseases.

References

AGN 196996: A Technical Guide to a Selective RARα Antagonist

Abstract

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and its effects on cancer cells, particularly in the context of prostate cancer. Detailed experimental protocols and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that, upon binding to their cognate ligands, all-trans retinoic acid (ATRA), regulate the expression of a wide array of genes. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. Dysregulation of RAR signaling has been implicated in the pathogenesis of various diseases, including cancer. Consequently, the development of subtype-selective RAR modulators has been a significant focus of therapeutic research. This compound has emerged as a key pharmacological tool for studying the specific roles of RARα and as a potential therapeutic agent.

Biochemical and Pharmacological Profile of this compound

This compound is a synthetic retinoid characterized by its high affinity and selectivity for RARα. It functions as a competitive antagonist, blocking the transcriptional activity induced by RAR agonists like ATRA.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Ki for RARα | 2 nM | [1] |

| Ki for RARβ | 1087 nM | [1] |

| Ki for RARγ | 8523 nM | [1] |

| CAS Number | 958295-17-5 | |

| Molecular Formula | C24H20BrNO5 | |

| Molecular Weight | 482.32 g/mol |

Table 1: Binding Affinities and Chemical Properties of this compound.

| Cell Line | Assay | Parameter | Value | Reference |

| LNCaP | Growth Inhibition | IC50 | ~1.8 µM | |

| LNCaP | Colony Formation Inhibition | IC50 | ~250 nM | [1] |

| DU-145 | Colony Formation Inhibition | IC50 | ~250 nM | [1] |

| PC-3 | Colony Formation Inhibition | IC50 | ~250 nM | [1] |

| Primary Prostate Carcinoma Cells | Growth Inhibition | IC50 | 200 - 800 nM | [1] |

| Normal Prostate Epithelium | Growth Inhibition | IC50 | ~1 µM | [1] |

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Models.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively binding to the ligand-binding pocket of RARα, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. In the context of prostate cancer, this antagonism of RARα signaling leads to cell cycle arrest at the G1 phase and the induction of apoptosis.

RARα Signaling in Prostate Cancer Cells

Experimental Workflow for Assessing this compound Activity

Detailed Experimental Protocols

The following protocols are based on standard methodologies and details reported in the key literature.

Cell Culture

Prostate cancer cell lines (LNCaP, DU-145, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Colony Formation Assay

-

Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 10-14 days, with the medium and treatment being refreshed every 3-4 days.

-

Staining: Colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.

-

Quantification: After washing and drying, the number of colonies (typically defined as clusters of >50 cells) is counted manually or using an automated colony counter. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are seeded in 6-well plates, allowed to adhere, and then treated with this compound for the desired time (e.g., 24, 48 hours). Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are resuspended in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping and fixed overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Detection by TUNEL Assay

-

Cell Preparation: Cells are cultured on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) buffer.

-

TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction is performed according to the manufacturer's instructions, using a commercially available kit. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Microscopy: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

Western Blot Analysis for p21

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against p21waf1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Discussion and Future Directions

The high selectivity of this compound for RARα makes it an invaluable tool for dissecting the specific functions of this receptor subtype in both normal physiology and disease. The data from studies on prostate cancer cells demonstrate that antagonism of RARα can potently inhibit cell growth and induce apoptosis, highlighting a potential therapeutic strategy.[1] The upregulation of the cell cycle inhibitor p21waf1 appears to be a key downstream event in this process.[1]

Future research should focus on elucidating the full spectrum of genes regulated by RARα in different cellular contexts and exploring the therapeutic potential of this compound and similar RARα antagonists in other cancers and diseases where RARα signaling is implicated. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a whole-organism setting.

Conclusion

This compound is a potent and selective RARα antagonist with significant anti-proliferative and pro-apoptotic effects in prostate cancer cells. Its mechanism of action involves the inhibition of RARα-mediated gene transcription, leading to G1 cell cycle arrest, in part through the upregulation of p21waf1. The detailed data and protocols provided in this guide offer a solid foundation for further research into the biological roles of RARα and the therapeutic potential of its antagonists.

References

AGN 196996: A Technical Guide to its Function as a Selective RARα Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a ligand-inducible transcription factor that plays a crucial role in cell growth, differentiation, and embryonic development. As a member of the nuclear receptor superfamily, RARα, upon binding to its natural ligand, all-trans retinoic acid (ATRA), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The dysregulation of RARα signaling has been implicated in various diseases, including cancer. This compound, by selectively blocking the action of RARα, serves as a valuable chemical tool for elucidating the physiological and pathological roles of this receptor subtype and holds potential as a therapeutic agent. This technical guide provides an in-depth overview of the core function of this compound, including its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation

The selectivity of this compound for RARα over other RAR subtypes is a key feature of its pharmacological profile. This selectivity is quantified through competitive binding assays, which measure the affinity of the compound for the receptor. The dissociation constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Target Receptor | Binding Affinity (Ki) (nM) | Selectivity vs. RARα |

| This compound | RARα | 2 | - |

| RARβ | 1087 | 543.5-fold | |

| RARγ | 8523 | 4261.5-fold |

Table 1: Binding Affinity and Selectivity of this compound for Retinoic Acid Receptor Subtypes.[1][2][3] This table summarizes the high-affinity and selective binding of this compound to RARα.

Mechanism of Action

This compound functions as a competitive antagonist of RARα. In the absence of an agonist like ATRA, the RARα/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibit gene transcription. When ATRA binds to RARα, it induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. This compound binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it prevents the binding of ATRA and other agonists, thereby keeping the receptor in its inactive, corepressor-bound state and blocking the downstream transcriptional activation of target genes.[1][2] It is important to note that this compound itself does not exhibit any agonist activity in transactivation assays.[1][2]

Signaling Pathway Diagram

Caption: RARα Signaling and this compound Inhibition.

Experimental Protocols

The characterization of this compound as a selective RARα antagonist relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

-

Radiolabeled ligand (e.g., [³H]-ATRA)

-

Unlabeled this compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a constant concentration of the recombinant RAR LBD and the radiolabeled ligand to each well.

-

Add the different concentrations of unlabeled this compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled ATRA (non-specific binding).

-

Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

After incubation, harvest the contents of each well onto a filter plate using a cell harvester. The filter will trap the receptor-ligand complexes.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Co-transfection Reporter Assay

This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

Objective: To assess the ability of this compound to antagonize ATRA-induced transcriptional activation of RARα.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa, or CV-1)

-

Expression vector for full-length human RARα

-

Reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple RAREs.

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

ATRA

-

This compound

-

Lysis buffer

-

Luciferase or β-galactosidase assay substrate

-

Luminometer or spectrophotometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RARα expression vector and the RARE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After transfection (e.g., 24 hours), replace the medium with fresh medium containing a constant, sub-maximal concentration of ATRA and varying concentrations of this compound. Include control wells with vehicle only, ATRA only, and this compound only.

-

Incubate the cells for a further 24 hours.

-

Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) in the cell lysates using the appropriate assay substrate and a luminometer or spectrophotometer.

-

Normalize the reporter gene activity to a co-transfected internal control (e.g., a Renilla luciferase vector) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the reporter gene activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the antagonist activity.

Experimental Workflow Diagrams

Caption: Competitive Radioligand Binding Assay Workflow.

Caption: Co-transfection Reporter Assay Workflow.

Conclusion

This compound is a powerful research tool characterized by its high affinity and selectivity for RARα. Its mechanism as a competitive antagonist that blocks agonist-induced gene transcription has been well-established through in vitro assays. The detailed experimental protocols and workflows provided in this guide offer a comprehensive understanding of the methodologies used to characterize the function of this compound. This information is critical for researchers and drug development professionals seeking to utilize this compound for investigating the intricate roles of RARα in health and disease and for the potential development of novel therapeutic strategies. Further in vivo studies are essential to fully elucidate the therapeutic potential of this compound.

References

AGN 196996: A Technical Guide to a Selective RARα Antagonist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AGN 196996, a potent and selective Retinoic Acid Receptor alpha (RARα) antagonist. The discovery and development of this compound and related compounds by Allergan marked a significant step in the exploration of RAR subtype-selective modulators for therapeutic applications. This document details the history, mechanism of action, and key experimental data associated with this compound. It includes structured data tables for quantitative analysis, detailed experimental methodologies for key cited studies, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Discovery and History

The development of this compound is rooted in the broader research efforts by Allergan to create retinoid receptor modulators with improved therapeutic profiles. This work led to the discovery of a series of RAR antagonists, including the well-characterized pan-RAR antagonist AGN 194310, which showed high affinity for all three RAR subtypes (α, β, and γ)[1]. Research on AGN 194310 in the late 1990s and early 2000s demonstrated its potential in treating retinoid-induced toxicities and certain cancers, with the compound entering early clinical testing[2].

Building on this foundation, further research focused on developing subtype-selective antagonists to isolate specific biological functions and potentially reduce off-target effects. This compound emerged from these efforts as a highly selective antagonist for the RARα subtype. Its characterization was detailed in a 2004 study by Keedwell et al., where it was used as a pharmacological tool to investigate the role of RARα in prostate cancer cell growth[3][4]. The selective nature of this compound allows for the specific interrogation of RARα-mediated signaling pathways.

Quantitative Data Presentation

The defining characteristic of this compound is its high selectivity for RARα. The following tables summarize the key quantitative data reported for this compound and the related pan-antagonist AGN 194310 for comparative purposes.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinities (Ki, nM)

| Compound | RARα | RARβ | RARγ | Reference |

| This compound | 2 | 1087 | 8523 | [4] |

| AGN 194310 | 3 | 2 | 5 | [5][6] |

Table 2: In Vitro Growth Inhibition of Prostate Cancer Cell Lines (IC50, nM)

| Compound | LNCaP Cells | PC3 Cells | DU-145 Cells | Reference |

| AGN 194310 | 16 ± 5 | 18 ± 6 | 34 ± 7 | [6] |

| This compound | ~250 | ~250 | ~250 | [3] |

Note: The IC50 values for this compound are approximated from graphical data presented in Keedwell et al., 2004.

Mechanism of Action

This compound functions as a competitive antagonist at the ligand-binding domain of the Retinoic Acid Receptor alpha (RARα). In the canonical RAR signaling pathway, the endogenous ligand, all-trans retinoic acid (ATRA), binds to RAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This ligand binding event induces a conformational change in the RAR, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.

This compound, by binding to RARα, prevents the binding of ATRA and other agonists. This stabilizes the receptor in a conformation that favors the continued association of corepressors, thereby inhibiting the transcription of RARα target genes[4]. Studies have shown that this compound exhibits no intrinsic agonist activity in transactivation assays but effectively blocks the transcriptional activity induced by RAR agonists[4].

Experimental Protocols

While the original synthesis protocol for this compound is not detailed in the currently available public literature, the following are detailed methodologies for key experiments cited in the characterization and use of this compound and related compounds.

RAR Competitive Binding Assay (Adapted from available literature)

This protocol outlines a general method for determining the binding affinity of a compound to RAR subtypes using a radioligand competition assay.

-

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

-

Radioligand: [³H]all-trans retinoic acid (ATRA).

-

Binding buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol (B142953) (DTT), KCl, and bovine serum albumin (BSA).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled ATRA.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the recombinant RAR-LBD with the radioligand ([³H]ATRA) in the binding buffer.

-

In parallel, incubate the RAR-LBD and radioligand with varying concentrations of the test compound (this compound).

-

To determine non-specific binding, a separate incubation is performed in the presence of a saturating concentration of unlabeled ATRA.

-

The incubation is carried out at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Growth Inhibition Assay (Colony Formation)

This protocol is based on the methodology described by Hammond et al. (2001) and Keedwell et al. (2004) for assessing the effect of RAR antagonists on prostate cancer cell lines.

-

Cell Lines and Culture:

-

Human prostate carcinoma cell lines (e.g., LNCaP, PC3, DU-145).

-

Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For serum-free experiments, cells are adapted to serum-free media formulations.

-

-

Procedure:

-

Harvest exponentially growing cells and seed them at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the plates for a period of 10-14 days, allowing for colony formation. The medium with the test compound is refreshed every 2-3 days.

-

After the incubation period, wash the wells with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol (B129727) and acetic acid.

-

Stain the colonies with a solution of crystal violet.

-

After staining, wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

The percentage of colony formation inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits colony formation by 50%) is determined from the dose-response curve.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of RARα antagonism by this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells. | Semantic Scholar [semanticscholar.org]

- 2. US5827500A - Process for identifying RAR-receptor-antagonist compounds - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Differential reprogramming of isogenic colorectal cancer cells by distinct activating KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 196996: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a ligand-activated transcription factor pivotal in cell growth, differentiation, and embryonic development. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. Special emphasis is placed on its mechanism of action as a RARα antagonist, supported by a compilation of quantitative data and detailed experimental methodologies for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological context and experimental application.

Chemical Structure and Physicochemical Properties

This compound is a synthetic retinoid analog designed to selectively interact with the RARα subtype. Its chemical identity and core properties are summarized below.

| Property | Value |

| IUPAC Name | 4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid |

| CAS Number | 958295-17-5 |

| Molecular Formula | C₂₄H₂₀BrNO₅ |

| Molecular Weight | 482.32 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |

| Storage | Desiccate at -20°C |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the ligand-binding pocket of RARα. This selective inhibition prevents the receptor from undergoing the conformational changes necessary for the dissociation of corepressors and recruitment of coactivators, thereby blocking the transcription of target genes.

Binding Affinity and Selectivity

The selectivity of this compound for RARα over other RAR subtypes is a key feature of its pharmacological profile. The inhibition constants (Ki) highlight this specificity.

| Receptor Subtype | Inhibition Constant (Ki) |

| RARα | 2 nM |

| RARβ | 1087 nM |

| RARγ | 8523 nM |

Functional Activity

In cellular assays, this compound has been demonstrated to be a potent inhibitor of cancer cell growth, particularly in prostate carcinoma cells.

| Cell Line | Assay Type | IC₅₀ Value |

| LNCaP | Cell Growth Inhibition | 1.8 ± 0.3 µM |

Mechanism of Action: RARα Antagonism

The canonical signaling pathway of Retinoic Acid Receptor alpha (RARα) involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, which leads to the repression of gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This results in the initiation of target gene transcription.

This compound, as a selective RARα antagonist, competitively binds to the ligand-binding pocket of RARα. This binding prevents the conformational change required for the release of corepressors and the recruitment of coactivators, even in the presence of an agonist. Consequently, the RARα/RXR heterodimer remains in its repressive state, and the transcription of target genes is inhibited.

The Biological Activity of AGN 196996: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα). This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols. This compound serves as a critical tool for investigating the physiological and pathological roles of RARα signaling and as a potential therapeutic agent, particularly in the context of oncology. Its ability to inhibit the growth of prostate carcinoma cells highlights its potential in cancer research and drug development.

Core Biological Activity: Selective RARα Antagonism

This compound functions as a competitive antagonist at the ligand-binding domain of the RARα nuclear receptor. In its unbound state, the RAR forms a heterodimer with the Retinoid X Receptor (RXR), which binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, thereby inhibiting gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes. This compound binds to RARα with high affinity, preventing the conformational changes necessary for coactivator recruitment and thus blocking agonist-induced gene transcription.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays, including competitive binding assays and functional assays assessing its impact on cancer cell growth.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. RARα |

| RARα | 2 | - |

| RARβ | 1087 | ~544-fold |

| RARγ | 8523 | ~4262-fold |

Data sourced from multiple suppliers, consistently citing a Ki of 2 nM for RARα.[1]

Table 2: Functional Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value |

| LNCaP | Growth Inhibition | IC50 | 1.8 ± 0.3 µM |

This data indicates the concentration of this compound required to inhibit the growth of LNCaP prostate cancer cells by 50%.

Signaling Pathway of RARα and Antagonism by this compound

The following diagram illustrates the molecular mechanism of RARα signaling and the inhibitory action of this compound.

Caption: RARα signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for RAR subtypes.

-

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins.

-

Radioligand (e.g., [3H]-all-trans retinoic acid).

-

This compound and unlabeled all-trans retinoic acid.

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and unlabeled all-trans retinoic acid.

-

In a multi-well plate, incubate the recombinant RAR protein with a fixed concentration of the radioligand and varying concentrations of either this compound or unlabeled all-trans retinoic acid.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled all-trans retinoic acid).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

RARα Transactivation Assay

This assay measures the ability of this compound to block agonist-induced gene transcription mediated by RARα.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express high levels of RARs.

-

An expression vector for human RARα.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with RAREs.

-

A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

A RAR agonist (e.g., all-trans retinoic acid).

-

This compound.

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the cells with the RARα expression vector, the RARE-reporter plasmid, and the control plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with a fixed concentration of the RAR agonist in the presence of increasing concentrations of this compound.

-

Include control wells with vehicle only, agonist only, and this compound only.

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity from both the reporter and control plasmids using a luminometer.

-

Normalize the reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for the inhibition of transactivation.

-

Prostate Cancer Cell Growth Inhibition Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of prostate cancer cell lines.

-

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include vehicle-treated control wells.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of growth inhibition against the concentration of this compound and fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the biological activity of a selective RARα antagonist like this compound.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This compound is a powerful research tool characterized by its high potency and selectivity as an RARα antagonist. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the fields of nuclear receptor signaling, cancer biology, and drug development. Its demonstrated ability to inhibit the growth of prostate cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to AGN 196996 (CAS Number: 958295-17-5): A Potent and Selective RARα Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. With a high binding affinity for RARα, this small molecule has demonstrated significant potential as a tool for investigating the physiological and pathological roles of RARα signaling. Notably, this compound has been shown to inhibit the growth of various cancer cell lines, particularly prostate cancer, by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a synthetic organic compound with the chemical formula C₂₄H₂₀BrNO₅ and a molecular weight of 482.32 g/mol . It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.

| Property | Value | Reference |

| CAS Number | 958295-17-5 | N/A |

| Molecular Formula | C₂₄H₂₀BrNO₅ | [1] |

| Molecular Weight | 482.32 g/mol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Mechanism of Action: Selective RARα Antagonism

This compound functions as a competitive antagonist of the Retinoic Acid Receptor alpha (RARα). It exhibits high selectivity for RARα with a reported inhibitory constant (Ki) of 2 nM.[1][2] Its affinity for RARβ and RARγ is significantly lower, with Ki values of 1087 nM and 8523 nM, respectively, demonstrating its potent and specific action on the RARα isoform.[1][2]

Unlike RAR agonists such as all-trans retinoic acid (ATRA), this compound does not activate gene transcription upon binding to RARα. Instead, it effectively blocks the transcriptional activity induced by RAR agonists.[1][2] This blockade is central to its biological effects.

Signaling Pathway: Antagonism of RARα-Mediated Transcription

The canonical retinoic acid signaling pathway involves the binding of an agonist (like ATRA) to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. This compound disrupts this process by binding to the ligand-binding pocket of RARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| RARα | 2 | [1][2] |

| RARβ | 1087 | [1][2] |

| RARγ | 8523 | [1][2] |

Table 2: In Vitro Efficacy in Prostate Cancer Cells

| Cell Line | Assay | Endpoint | Value | Reference |

| LNCaP | Growth Inhibition | IC₅₀ | 1.8 ± 0.3 µM | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

RAR Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound) to a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified RARα, RARβ, or RARγ protein or cell membranes expressing the receptor.

-

Radiolabeled retinoic acid (e.g., [³H]-ATRA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).

-

Unlabeled this compound.

-

Scintillation fluid and counter.

-

96-well filter plates.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound.

-

Incubation: Add the receptor preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-ATRA against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., ice-cold 70% ethanol).

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice or at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

-

Treated and untreated cells.

-

Annexin V binding buffer.

-

FITC-conjugated Annexin V.

-

Propidium Iodide (PI).

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells.

Potential Applications and Future Directions

This compound serves as a valuable research tool for elucidating the specific functions of RARα in various biological processes. Its potent and selective antagonist activity makes it ideal for dissecting the RARα-mediated signaling pathways in health and disease.

The demonstrated anti-proliferative and pro-apoptotic effects of RARα antagonism in prostate cancer cells suggest a potential therapeutic avenue. Further research is warranted to explore the efficacy of this compound and other RARα antagonists in preclinical cancer models. Additionally, the role of RARα in other diseases, such as dermatological and immunological disorders, could be investigated using this selective antagonist. The observation that this compound may inhibit P-glycoprotein, a key transporter involved in multidrug resistance, opens up intriguing possibilities for its use in combination therapies to overcome drug resistance in cancer.[1] However, this interaction requires more detailed investigation to confirm the mechanism and clinical relevance.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of RARα signaling. Its well-defined mechanism of action and demonstrated biological activities, particularly in the context of cancer cell growth inhibition, make it a compound of significant interest to the scientific and drug development communities. The experimental protocols outlined in this guide provide a foundation for the further characterization and exploration of the therapeutic potential of this compound and other RARα antagonists.

References

AGN 196996: A High-Affinity Antagonist with Marked Selectivity for Retinoic Acid Receptor Alpha

For Immediate Release

IRVINE, Calif. – AGN 196996 has been identified as a potent and highly selective antagonist for the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular growth, differentiation, and apoptosis. Extensive in vitro studies demonstrate that this compound exhibits a multi-fold higher binding affinity for RARα compared to its beta (RARβ) and gamma (RARγ) isoforms, establishing it as a critical tool for researchers investigating the specific roles of RARα in various physiological and pathological processes.

This compound acts by competitively binding to the ligand-binding pocket of RARα, effectively blocking the transcriptional activation induced by retinoic acid (RA) and other RAR agonists. Notably, the compound does not exhibit any intrinsic agonist activity, functioning as a pure antagonist. This selective inhibition of the RARα signaling pathway makes this compound an invaluable molecular probe for dissecting the isoform-specific functions of retinoic acid receptors in drug development and life sciences research.

Quantitative Analysis of Binding Selectivity

The selectivity of this compound for RAR isoforms has been quantitatively determined through competitive radioligand binding assays. The inhibition constant (Ki) values clearly illustrate the compound's preferential binding to RARα.

| Receptor Isoform | Binding Affinity (Ki, nM) |

| RARα | 2 |

| RARβ | 1087 |

| RARγ | 8523 |

This data demonstrates that this compound is approximately 544-fold more selective for RARα over RARβ and 4262-fold more selective for RARα over RARγ.

Functional Antagonism in Cellular Assays

The functional consequence of this selective binding is the potent antagonism of RARα-mediated gene transcription. In cellular transactivation assays, this compound effectively inhibits the activity of RAR agonists. For instance, in LNCaP human prostate cancer cells, which endogenously express RARs, this compound demonstrates a half-maximal inhibitory concentration (IC50) that underscores its antagonistic properties.

| Cell Line | Antagonist Activity (IC50) |

| LNCaP | 1.8 ± 0.3 µM |

Signaling Pathway of RARα and Antagonism by this compound

Retinoic acid receptors are ligand-activated transcription factors that, upon binding to an agonist like all-trans retinoic acid (ATRA), heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the recruitment of co-activator proteins and subsequent transcription of target genes. This compound, as a competitive antagonist, binds to RARα and prevents the conformational changes necessary for co-activator recruitment, thereby inhibiting gene transcription.

Caption: RARα Signaling and this compound Mechanism of Action.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay quantifies the binding affinity of this compound to the individual RAR isoforms.

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to a specific RAR isoform.

Methodology:

-

Receptor Source: Nuclear extracts from cells engineered to overexpress a single human RAR isoform (α, β, or γ) are used.

-

Radioligand: A fixed, subsaturating concentration of [³H]-all-trans retinoic acid is used.

-

Competitor: A range of concentrations of unlabeled this compound is prepared.

-

Incubation: The receptor extract, radioligand, and competitor are incubated together in a suitable binding buffer to allow equilibrium to be reached.

-

Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Competitive Radioligand Binding Assay Workflow.

Transactivation Assay (Luciferase Reporter)

This cell-based assay determines the functional antagonist activity of this compound.

Principle: This assay measures the ability of this compound to inhibit the transcriptional activation of a reporter gene (luciferase) that is under the control of a promoter containing RAREs.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa or a prostate cancer cell line like LNCaP) is cultured.

-

Transfection: The cells are co-transfected with two plasmids: one that expresses the desired human RAR isoform and another that contains a luciferase reporter gene driven by a RARE-containing promoter.

-

Treatment: The transfected cells are treated with a fixed concentration of an RAR agonist (e.g., all-trans retinoic acid) in the presence of increasing concentrations of this compound.

-

Incubation: The cells are incubated to allow for gene transcription and translation of the luciferase enzyme.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added.

-

Detection: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated.

The Unseen Hand in Cellular Control: A Technical Guide to RARα Antagonism in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor alpha (RARα), a ligand-dependent transcription factor, plays a pivotal role in orchestrating a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its function is intricately modulated by its ligand, all-trans retinoic acid (ATRA). The dysregulation of RARα signaling is implicated in the pathogenesis of various diseases, most notably acute promyelocytic leukemia (APL). Consequently, the targeted antagonism of RARα has emerged as a compelling therapeutic strategy and a powerful tool for dissecting the complexities of cellular signaling. This technical guide provides an in-depth exploration of the role of RARα antagonism in cell signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of RARα antagonism, present quantitative data on the effects of various antagonists, provide detailed experimental protocols for their study, and visualize the intricate signaling pathways involved.

The Core Mechanism of RARα Signaling and its Antagonism

Under normal physiological conditions, RARα forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this RARα/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) within the promoter regions of target genes.[2] This binding recruits a co-repressor complex, which includes proteins like Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), leading to histone deacetylation and transcriptional repression.[3][4]

The binding of an agonist, such as ATRA, to the ligand-binding domain of RARα induces a conformational change in the receptor. This alteration facilitates the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which includes proteins from the p160 family (e.g., SRC-1) and histone acetyltransferases (HATs) like CBP/p300.[4] This cascade of events results in histone acetylation, chromatin remodeling, and the initiation of target gene transcription.[5]

RARα antagonists are compounds that bind to the ligand-binding pocket of RARα but fail to induce the conformational change necessary for co-activator recruitment. By occupying the binding site, they prevent the binding of endogenous agonists like ATRA, thereby maintaining the receptor in a transcriptionally repressive state.

A further layer of complexity is introduced by the distinction between neutral antagonists and inverse agonists . Neutral antagonists simply block the binding of agonists, preventing the activation of transcription. In contrast, inverse agonists not only block agonist binding but also actively stabilize the interaction between RARα and the co-repressor complex, leading to a more profound and active repression of basal gene transcription.[6][7]

Quantitative Data on RARα Antagonists

The development of selective and potent RARα antagonists has been a significant focus of research. The following tables summarize key quantitative data for several well-characterized RARα antagonists, providing a comparative overview of their binding affinities and inhibitory concentrations.

| Compound | Target(s) | IC50 (nM) | Kd (nM) | Notes |

| YCT-529 | RARα-selective | 6.8 | - | No agonist activity observed.[5] |

| AGN194301 | RARα antagonist | ~200 | - | Less potent than other antagonists.[8][9] |

| AGN194310 | Pan-RAR antagonist | 16-34 (colony formation) | 2-5 | High affinity for all RAR subtypes.[8][9] |

| AGN194431 | RARβ/γ antagonist | ~100 (colony formation) | 70 (at RARγ) | Predominant activity at RARβ and RARγ.[8] |

| AGN205728 | RARγ-selective | - | RARα = 2400, RARβ = 4248, RARγ = 3 | High selectivity for RARγ.[10] |

| LYS2955303 | RARγ-selective | - | RARα > 1700, RARβ > 2980, RARγ = 1.9 | High selectivity for RARγ.[10] |

| MM11253 | RARγ-selective | - | RARα = 1000, RARβ > 1000, RARγ = 44 | Selective for RARγ.[10] |

| BMS-189532 | RARα-selective | - | - | Characterized as RARα-selective.[11][12] |

| BMS-195614 | RARα-selective | - | - | Characterized as RARα-selective.[11][12][13] |

| ER50891 | RARα antagonist | - | - | Mentioned as an RARα antagonist.[13] |

| Ro 41-5253 | RARα-selective antagonist | - | - | Used in functional assays to block RARα. |

Table 1: Binding Affinities and Inhibitory Concentrations of various RAR Antagonists.

Signaling Pathways Modulated by RARα Antagonism

The antagonism of RARα has far-reaching consequences on cellular signaling, impacting not only the direct transcriptional output of RARα but also engaging in crosstalk with other critical signaling pathways.

Core RARα Signaling Pathway

The fundamental mechanism of RARα signaling and its inhibition by antagonists is depicted below. In the unliganded state, the RARα/RXR heterodimer recruits co-repressors to silence gene expression. Agonist binding leads to a conformational change, co-repressor release, and co-activator recruitment, initiating transcription. Antagonists bind to RARα, preventing the agonist-induced conformational change and locking the receptor in a repressive state.

Caption: Core RARα signaling pathway and mechanism of antagonism.

Crosstalk with Other Signaling Pathways

RARα antagonism does not occur in isolation. The RARα signaling hub interacts with several other key cellular pathways, and its blockade can have cascading effects.

-

Estrogen Receptor (ERα) Signaling: In breast cancer cells, there is significant crosstalk between RARα and ERα signaling. Many genomic regions are co-occupied by both receptors, and they often exert antagonistic effects on the transcription of target genes.[14] This suggests that RARα antagonists could modulate the response to estrogen and anti-estrogen therapies.

-

MAPK and PI3K/Akt Signaling: Retinoic acid can induce non-genomic effects by activating kinase cascades, including the p38 MAPK and PI3K/Akt pathways.[15][16] These pathways can, in turn, phosphorylate RARα and its co-regulators, fine-tuning the transcriptional response.[15] Antagonism of RARα may therefore indirectly influence the activity of these crucial cell survival and proliferation pathways.

Caption: Crosstalk between RARα and other key signaling pathways.

RARα Target Genes

The antagonism of RARα leads to the altered expression of a host of target genes that are critical for various cellular functions.

-

Cell Differentiation: RARα is a master regulator of myeloid differentiation. In APL, the PML-RARα fusion protein blocks the expression of key differentiation genes. RARα target genes involved in differentiation include members of the HOX gene family (e.g., Hoxa1, Hoxa5), Cdx1, and Stra8.[8][17]

-

Cell Proliferation and Cell Cycle Control: RARα signaling can induce cell cycle arrest.[18][19][20] The RARα target gene C/EBPε directly regulates the transcription of the Myc antagonist Mad1, which, along with the cyclin-dependent kinase inhibitor p27Kip1, is required for RARα-mediated cell cycle arrest in granulocytes.[18] Another direct target involved in cell cycle control is Btg2.[11]

-

Apoptosis: RARα signaling can induce apoptosis in certain cancer cells.[21] Pro-apoptotic target genes of RARα include those involved in the mitochondrial apoptosis pathway, such as Bax, and caspases.[21][22]

Experimental Protocols

The study of RARα antagonism relies on a variety of robust experimental techniques. Below are detailed methodologies for three key assays.

Ligand Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Kd or IC50) of a test compound for RARα.

Principle: This assay measures the ability of a non-radiolabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the RARα ligand-binding domain (LBD).

Materials:

-

Recombinant human RARα LBD

-

Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)

-

Unlabeled test compound (antagonist)

-

Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compound in assay buffer.

-

Prepare a solution of the radiolabeled ligand at a concentration close to its Kd for RARα.

-

-

Incubation:

-

In a 96-well plate, combine the recombinant RARα-LBD, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radiolabeled ligand + RARα-LBD, no competitor) and non-specific binding (radiolabeled ligand + RARα-LBD + a high concentration of unlabeled ligand).

-

-

Equilibration:

-

Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.[17]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd of the test compound can be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This assay measures the functional activity of a test compound as either an agonist or an antagonist of RARα.

Principle: Mammalian cells are co-transfected with an expression vector for RARα and a reporter vector containing a luciferase gene under the control of a promoter with multiple RAREs. In the presence of an agonist, RARα activates the transcription of the luciferase gene, leading to light emission. An antagonist will block this agonist-induced light production.

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO)

-

Expression vector for full-length human RARα

-

Luciferase reporter vector with RAREs

-

Transfection reagent

-

Cell culture medium

-